For-val-val-OH

Peptide Synthesis Protecting Groups Molecular Weight

For-Val-Val-OH addresses the challenge of achieving sequential peptide assembly without premature deprotection. Its N-terminal formyl group is orthogonal to Fmoc/Boc chemistries, enabling precise control in complex syntheses. - Orthogonal formyl protection for multi-step SPPS strategies - Hydrophobic L-Val-L-Val scaffold with calculated solubility of 8.1 g/L and pKa 3.32 - ≥98% purity, stable powder stored at -20°C; ships at ambient temperature

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
Cat. No. B12108250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFor-val-val-OH
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC=O
InChIInChI=1S/C11H20N2O4/c1-6(2)8(12-5-14)10(15)13-9(7(3)4)11(16)17/h5-9H,1-4H3,(H,12,14)(H,13,15)(H,16,17)
InChIKeyXGQOCGNBJHJUET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





For-val-val-OH (CAS 210347-62-9): A Defined N-Formyl Dipeptide for Specialized Peptide Synthesis and Research


For-val-val-OH, also known as N-Formyl-L-valyl-L-valine, is a dipeptide derivative composed of two L-valine residues with an N-terminal formyl (For) protecting group [1]. This compound is characterized by its molecular formula C₁₁H₂₀N₂O₄ and a molecular weight of 244.29 g/mol . As a formylated dipeptide, it serves as a specialized building block in peptide chemistry, offering a unique combination of a hydrophobic dipeptide core and a protective formyl moiety that can be selectively manipulated under specific synthetic conditions .

Why For-val-val-OH Cannot Be Replaced by Unprotected Dipeptides or Mono-Formylated Amino Acids


Generic substitution of For-val-val-OH with simpler alternatives such as H-Val-Val-OH (unprotected dipeptide) or For-Val-OH (N-formyl-L-valine) is not scientifically valid due to fundamental differences in molecular structure, reactivity, and synthetic utility. The N-terminal formyl group in For-val-val-OH confers a distinct protection strategy, orthogonal to common Fmoc and Boc chemistries, enabling sequential peptide assembly without premature deprotection [1]. Moreover, the presence of two valine residues, rather than one, provides a larger hydrophobic scaffold that can influence peptide conformation, solubility, and biological recognition . These structural nuances dictate specific synthetic pathways and final product properties, making direct interchangeability inappropriate without rigorous validation .

Quantitative Differentiation of For-val-val-OH from Closest Analogs: Comparative Data for Procurement Decisions


Molecular Weight and Composition Distinguish For-val-val-OH as a Formyl-Protected Dipeptide

For-val-val-OH possesses a molecular formula of C₁₁H₂₀N₂O₄ and a molecular weight of 244.29 g/mol . In contrast, the unprotected dipeptide H-Val-Val-OH has a molecular formula of C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol [1], while the mono-formylated amino acid For-Val-OH has a molecular weight of 145.16 g/mol [2]. The addition of the formyl group increases the molecular weight by 28.01 g/mol relative to H-Val-Val-OH and provides an N-terminal protecting group that is orthogonal to Fmoc and Boc chemistries .

Peptide Synthesis Protecting Groups Molecular Weight

Long-Term Storage Stability of For-val-val-OH Powder at -20°C Exceeds That of Unprotected Dipeptide at 4°C

Vendor specifications indicate that For-val-val-OH powder is stable for 3 years when stored at -20°C, and for 2 years at 4°C . In comparison, the unprotected dipeptide H-Val-Val-OH is recommended for storage at 4°C with no long-term stability data provided, and at -20°C for 6 months in solution [1]. The extended shelf-life of For-val-val-OH under frozen conditions offers a practical advantage for inventory management and reduces the risk of degradation-related variability in research outcomes.

Peptide Storage Stability Supply Chain

Calculated Solubility of For-val-val-OH (8.1 g/L) Provides a Defined Parameter for Aqueous Formulation Screening

The calculated aqueous solubility of For-val-val-OH is 8.1 g/L at 25°C . While experimental solubility data for the close analog H-Val-Val-OH is not readily available, the predicted value for For-val-val-OH provides a quantitative benchmark for researchers designing aqueous reaction conditions or biological assays. This contrasts with the mono-formylated For-Val-OH, which is noted to be soluble in DMSO but lacks a reported aqueous solubility value [1].

Solubility Formulation Aqueous Chemistry

Predicted pKa (3.32) of For-val-val-OH Enables Rational Purification and Ionization Control

The predicted acid dissociation constant (pKa) of For-val-val-OH is 3.32 ± 0.10 . This value is critical for designing HPLC purification protocols, as it dictates the compound's ionization state and retention behavior. While pKa values for H-Val-Val-OH are not commonly reported, the known pKa for For-val-val-OH allows for predictable pH adjustment during reverse-phase chromatography or ion-exchange separations .

pKa Purification Ionization

Commercial Purity Specification of ≥98% for For-val-val-OH Aligns with Industry Standards for Reproducible Peptide Synthesis

For-val-val-OH is commercially available with a purity specification of ≥98% . This level is comparable to high-grade peptide synthesis reagents, such as H-Val-Val-OH which is offered at ≥99.0% purity [1]. The defined purity threshold ensures that the compound meets the stringent requirements for solid-phase peptide synthesis, where impurities can lead to deletion sequences or truncated peptides, ultimately compromising the fidelity of the final product.

Purity Peptide Synthesis Quality Control

Strategic Application Scenarios for For-val-val-OH in Peptide Chemistry and Biomolecular Research


Orthogonal Protection Strategy in Solid-Phase Peptide Synthesis

For-val-val-OH is ideally suited for use as an N-terminal building block in solid-phase peptide synthesis (SPPS) where an orthogonal protecting group is required. The formyl group can be selectively removed under mild oxidative or reductive conditions without affecting Fmoc or Boc protecting groups [1]. This enables the sequential assembly of complex peptides with multiple protecting group schemes, a capability not offered by unprotected dipeptides such as H-Val-Val-OH.

Model Dipeptide for Conformational and Stability Studies

The defined physicochemical properties of For-val-val-OH, including its calculated solubility (8.1 g/L) and pKa (3.32), make it a valuable model compound for investigating peptide conformational preferences, amide bond stability, and the impact of N-formylation on peptide behavior in aqueous and organic media .

Building Block for Hydrophobic Peptide Segments in Drug Discovery

The presence of two valine residues imparts significant hydrophobicity, which can be leveraged to design peptide sequences that interact with lipid bilayers or hydrophobic protein pockets. The formyl group provides a handle for further derivatization or can be retained to mimic N-formylated bacterial peptides that engage formyl peptide receptors (FPRs) [2].

Reference Standard for Analytical Method Development

Given its well-defined molecular weight (244.29 g/mol) and high commercial purity (≥98%), For-val-val-OH can serve as a reliable reference standard for calibrating LC-MS systems, developing HPLC methods, or validating peptide quantification assays in research and quality control laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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